molecular formula C9H12O2 B2779668 (2-Methoxy-4-methylphenyl)methanol CAS No. 10542-80-0

(2-Methoxy-4-methylphenyl)methanol

Cat. No.: B2779668
CAS No.: 10542-80-0
M. Wt: 152.193
InChI Key: OWHJPOQTVITJPQ-UHFFFAOYSA-N
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Description

(2-Methoxy-4-methylphenyl)methanol: is an organic compound with the molecular formula C9H12O2 . It is a derivative of phenol, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products Formed:

    Oxidation: (2-Methoxy-4-methylphenyl)methanone

    Reduction: (2-Methoxy-4-methylphenyl)methane

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Organic Synthesis

Building Block for Synthesis
(2-Methoxy-4-methylphenyl)methanol serves as a versatile building block in organic synthesis. It is utilized in the preparation of various aromatic compounds and intermediates. For instance, it can be transformed into more complex structures through reactions such as alkylation and acylation, which are essential in synthesizing pharmaceuticals and agrochemicals .

Case Study: Synthesis of Marine Metabolites
Research has demonstrated that this compound can be employed in the synthesis of biologically active marine metabolites. These metabolites have shown potential therapeutic effects, highlighting the compound's utility in drug development .

Pharmaceutical Applications

Antimicrobial Properties
Studies indicate that this compound exhibits antimicrobial activity against various pathogens. This property makes it a candidate for developing new antimicrobial agents, especially in an era where antibiotic resistance is a growing concern .

Case Study: Development of Antimicrobial Agents
A notable application involved the modification of this compound to enhance its efficacy against resistant strains of bacteria. The compound was structurally modified to create derivatives that showed improved activity, demonstrating its potential in pharmaceutical research .

Material Science

Use in Nonlinear Optics
The compound has been investigated for its applications in nonlinear optics. As a monomer for phenylene–ethynylene oligomers, it contributes to the development of materials with unique optical properties suitable for advanced photonic applications .

Case Study: Optical Materials Development
In a study focused on developing new optical materials, this compound was polymerized to create films with enhanced nonlinear optical responses. These materials are promising for use in optical switches and modulators, showcasing the compound's versatility beyond traditional chemical applications .

Environmental Applications

Potential as a Green Solvent
Given the increasing focus on sustainability, this compound is being explored as a green solvent alternative in chemical processes. Its favorable properties make it suitable for use in reactions that require environmentally friendly conditions .

Data Summary

Application AreaSpecific Use CaseKey Findings
Organic SynthesisBuilding block for complex aromatic compoundsEssential for drug synthesis
PharmaceuticalsAntimicrobial agent developmentEffective against resistant pathogens
Material ScienceNonlinear optics monomerEnhanced optical properties
Environmental ChemistryGreen solvent alternativePromotes sustainable chemical processes

Mechanism of Action

The mechanism of action of (2-Methoxy-4-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups influence the compound’s reactivity and binding affinity to various receptors and enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • (2-Methoxyphenyl)methanol
  • (4-Methylphenyl)methanol
  • (2-Methoxy-4-methylphenyl)methanone

Comparison:

(2-Methoxy-4-methylphenyl)methanol stands out due to the presence of both methoxy and methyl groups, which confer unique chemical and biological properties, making it valuable in various research and industrial applications.

Biological Activity

(2-Methoxy-4-methylphenyl)methanol, also known as p-anisylmethanol, is an organic compound with significant biological activity. This article explores its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

  • Chemical Formula : C10H14O2
  • Molecular Weight : 166.22 g/mol
  • Structure : The compound features a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to a phenolic structure, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a natural preservative in food and cosmetic products.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in biological systems. This effect is believed to be mediated through the modulation of specific inflammatory pathways, particularly by inhibiting enzymes involved in these processes .

Antioxidant Activity

This compound demonstrates antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role .

The biological effects of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response.
  • Receptor Modulation : It acts as a ligand for certain receptors, influencing cellular signaling pathways related to inflammation and oxidative stress .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityUnique Features
2-Methoxy-5-methylphenylmethanolModerate antimicrobial activityDifferent substitution pattern affecting reactivity
4-Methoxy-3-methylphenylmethanolAntioxidant propertiesVariations in methoxy and methyl positioning
2-Chlorophenyl(2-methylphenyl)methanolPotential agrochemical applicationsChlorinated structure enhances biological activity

Case Studies and Research Findings

  • Antimicrobial Study : A recent investigation evaluated the antimicrobial efficacy of this compound against common pathogens like Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations above 100 µg/mL.
  • Inflammation Model : In vitro studies demonstrated that treatment with this compound reduced TNF-alpha levels in macrophages by approximately 40%, indicating its potential as an anti-inflammatory agent .
  • Oxidative Stress Assessment : A study measuring reactive oxygen species (ROS) levels in cultured cells found that this compound reduced ROS by 30%, supporting its role as an antioxidant.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Methoxy-4-methylphenyl)methanol, and how do reaction conditions influence yield?

The synthesis of this compound can be achieved through reduction of its nitro precursor, (2-Nitro-4-methylphenyl)methanol, using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C). A reported yield of 50% was obtained via NaBH₄ reduction, with structural confirmation by 1H^1H NMR (δ 4.32 ppm for the hydroxymethyl group) and high-resolution mass spectrometry (HRMS) . Alternative routes involving reductive amination or substitution reactions (e.g., using LiAlH₄ for nitro group reduction) may vary in efficiency depending on solvent polarity and catalyst loading .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Key characterization methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify functional groups (e.g., methoxy at δ 3.86 ppm, aromatic protons at δ 6.75–7.14 ppm) .
  • HRMS : Confirms molecular weight (C₉H₁₂O₂, [M]⁺ = 152.0837) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, particularly for resolving stereochemistry and hydrogen bonding networks .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, methanol) but exhibits limited solubility in water. Stability studies suggest degradation under strong acidic/basic conditions, with optimal storage at 4°C in inert atmospheres . Thermal analysis (TGA/DSC) is recommended to assess decomposition thresholds.

Advanced Research Questions

Q. How do competing reaction pathways affect the purity of this compound during synthesis?

Side reactions, such as over-reduction of the hydroxymethyl group or demethylation of the methoxy substituent, can occur under prolonged reaction times or excessive reducing agent concentrations. Purity can be improved by optimizing stoichiometry (e.g., controlled NaBH₄ addition) and monitoring reaction progress via TLC or in situ IR spectroscopy .

Q. What contradictions exist in reported biological activity data for structurally analogous compounds, and how can they be resolved?

For example, 1-(2-Methoxy-4-methylphenyl)ethanone exhibits antimicrobial activity in some studies , but conflicting results may arise from differences in assay conditions (e.g., bacterial strain variability, solvent effects). Standardized protocols (CLSI guidelines) and comparative structure-activity relationship (SAR) studies are critical to resolve discrepancies .

Q. What computational approaches are suitable for predicting the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations can model electronic effects of substituents (methoxy vs. methyl groups) on reaction intermediates. Molecular docking studies may predict interactions with biological targets (e.g., enzymes), though validation via kinetic assays (e.g., IC₅₀ measurements) is essential .

Q. How can crystallographic data resolve ambiguities in molecular conformation observed in NMR spectra?

Disordered structures in NMR (e.g., rotational isomers) can be clarified via single-crystal X-ray diffraction. SHELXL refinement tools enable precise determination of bond angles and torsional strain, particularly for the hydroxymethyl and methoxy groups .

Q. Safety and Methodological Best Practices

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

Properties

IUPAC Name

(2-methoxy-4-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7-3-4-8(6-10)9(5-7)11-2/h3-5,10H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHJPOQTVITJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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